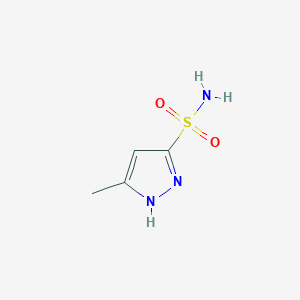
5-methyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-pyrazole-3-sulfonamide: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with sulfonamide under acidic conditions . Another approach involves the use of tosylhydrazine and substituted aromatic aldehydes followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are favored for their simplicity and cost-effectiveness, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 5-methyl-1H-pyrazole-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for drug development .
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Research is ongoing to explore its efficacy in treating bacterial infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . Additionally, the pyrazole ring can interact with various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
- 3(5)-aminopyrazoles
Comparison: Compared to other pyrazole derivatives, 5-methyl-1H-pyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities and chemical reactivity. While other pyrazoles may exhibit similar structural features, the presence of the sulfonamide group enhances its potential as an enzyme inhibitor and broadens its range of applications .
Properties
Molecular Formula |
C4H7N3O2S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
5-methyl-1H-pyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H7N3O2S/c1-3-2-4(7-6-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
InChI Key |
MPFZPYZBLWZKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


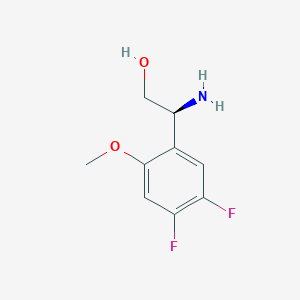
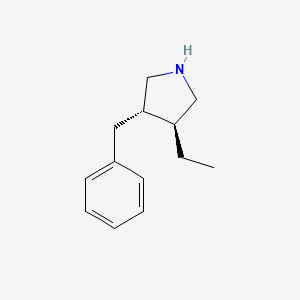

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

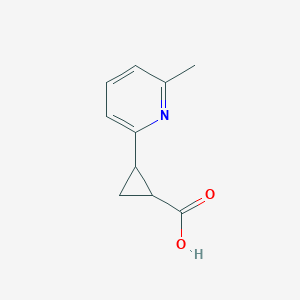


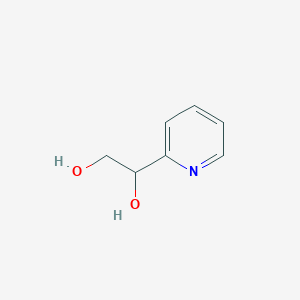
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
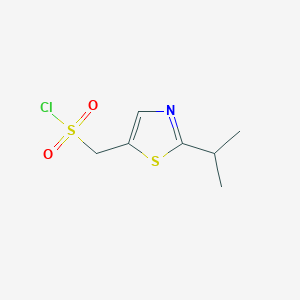
aminehydrochloride](/img/structure/B13599133.png)

![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
